molecular formula C9H9ClO3 B8528016 1-(3-Chloro-2,4-dihydroxy-phenyl)-propan-1-one

1-(3-Chloro-2,4-dihydroxy-phenyl)-propan-1-one

Cat. No. B8528016
M. Wt: 200.62 g/mol
InChI Key: KQQSOFSJUMZSCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07816523B2

Procedure details

The title compound was prepared in a similar manner to 1-(3-chloro-2,4-dihydroxy-phenyl)-ethanone (Preparation 3) employing 2,4-dihydroxypropiophenone to give 4.5 g, 37% of an off-white solid. LCMS 1 201 M+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([OH:12])=[C:4]([C:9](=[O:11])[CH3:10])[CH:5]=[CH:6][C:7]=1[OH:8].[CH3:13]CC(C1C=CC(O)=CC=1O)=O>>[Cl:1][C:2]1[C:3]([OH:12])=[C:4]([C:9](=[O:11])[CH2:10][CH3:13])[CH:5]=[CH:6][C:7]=1[OH:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C=CC1O)C(C)=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(=O)C1=C(C=C(C=C1)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(C=CC1O)C(CC)=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.